molecular formula C16H12N2O5S B8687686 Benzenesulfonic acid, 4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]- CAS No. 3219-56-5

Benzenesulfonic acid, 4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]-

Cat. No. B8687686
CAS RN: 3219-56-5
M. Wt: 344.3 g/mol
InChI Key: IGLJWNJJOFKOTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04271075

Procedure details

In accordance with the process of Example 1, the aqueous solution containing sodium carbonate and 2-[4,4'-bis-(dimethylamino)-benzhydryl]-5-dimethylaminobenzoic acid and cobalt complex of 1-[(2-hydroxynaphthyl)azo]-2-hydroxybenzene-5-sulfonic acid, was heated at 90° C. and 1.6 wt. parts of oxygen was fed into it under the atmospheric pressure during 5 hours, and the precipitate was separated by a filtration and washed with a dilute aqueous solution of sodium hydroxide and with water to obtain 40.7 wt. parts of 3,3-bis-(4-dimethylaminophenyl)-6-dimethylaminophthalide having a melting point of 181° to 183° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].[CH3:7][N:8]([CH3:37])[C:9]1[CH:36]=[CH:35][C:12]([CH:13]([C:23]2[CH:31]=[CH:30][C:29]([N:32]([CH3:34])[CH3:33])=[CH:28][C:24]=2[C:25]([OH:27])=[O:26])[C:14]2[CH:19]=[CH:18][C:17]([N:20]([CH3:22])[CH3:21])=[CH:16][CH:15]=2)=[CH:11][CH:10]=1.OC1C=CC2C(=CC=CC=2)C=1N=NC1C=C(S(O)(=O)=O)C=CC=1O.O=O>>[CH3:22][N:20]([CH3:21])[C:17]1[CH:16]=[CH:15][C:14]([C:13]2([C:12]3[CH:11]=[CH:10][C:9]([N:8]([CH3:7])[CH3:37])=[CH:36][CH:35]=3)[C:23]3[C:24](=[CH:28][C:29]([N:32]([CH3:34])[CH3:33])=[CH:30][CH:31]=3)[C:25](=[O:27])[O:26]2)=[CH:19][CH:18]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=C(C(C2=CC=C(C=C2)N(C)C)C2=C(C(=O)O)C=C(C=C2)N(C)C)C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C2=CC=CC=C2C=C1)N=NC1=C(C=CC(=C1)S(=O)(=O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate was separated by a filtration
WASH
Type
WASH
Details
washed with a dilute aqueous solution of sodium hydroxide and with water

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)C1(OC(=O)C2=CC(=CC=C12)N(C)C)C1=CC=C(C=C1)N(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.